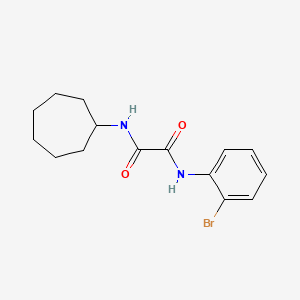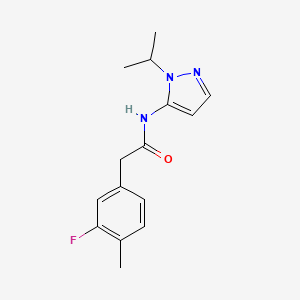![molecular formula C29H22N2O3 B4981969 N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide, also known as DBF, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DBF is a potent inhibitor of the proteasome, which is a complex protein machinery responsible for the degradation of intracellular proteins. DBF has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and neurodegenerative disorders.
Mecanismo De Acción
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide exerts its effects by inhibiting the proteasome, which is responsible for the degradation of intracellular proteins. The proteasome plays a critical role in the regulation of cell growth and survival, and its inhibition can induce apoptosis in cancer cells. In autoimmune diseases, the proteasome is involved in the activation of immune cells and the production of inflammatory cytokines. Inhibition of the proteasome by N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide can reduce inflammation and suppress the immune response. In neurodegenerative disorders, the proteasome is involved in the clearance of toxic proteins, and its inhibition by N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide can reduce their accumulation in the brain.
Biochemical and Physiological Effects:
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects, depending on the disease model and the dose used. In cancer cells, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide induces apoptosis by inhibiting the proteasome, leading to the accumulation of intracellular proteins and the activation of pro-apoptotic pathways. In autoimmune diseases, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide reduces inflammation and suppresses the immune response by inhibiting the proteasome, leading to the decreased production of inflammatory cytokines and the activation of regulatory T cells. In neurodegenerative disorders, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide reduces the accumulation of toxic proteins in the brain by inhibiting the proteasome, leading to the activation of autophagy and the clearance of toxic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has several advantages for laboratory experiments, including its high potency and specificity for the proteasome. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics have been well characterized. However, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses. The synthesis of N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide can also be challenging, requiring several steps and specialized equipment.
Direcciones Futuras
For N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide research include the optimization of its pharmacokinetics and pharmacodynamics, the development of new formulations to improve its solubility and bioavailability, and the evaluation of its safety and efficacy in clinical trials. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide may also have potential applications in other diseases, such as infectious diseases and metabolic disorders.
Métodos De Síntesis
The synthesis of N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2-aminobenzophenone with 4-nitrophenylacetic acid, followed by reduction and acylation to obtain the final product. The synthesis of N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been optimized to improve the yield and purity of the compound, making it suitable for research purposes.
Aplicaciones Científicas De Investigación
N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has shown promising results as a potent inhibitor of the proteasome, which plays a critical role in the regulation of cell growth and survival. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In autoimmune diseases, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to reduce inflammation and suppress the immune response. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been studied in animal models of rheumatoid arthritis, multiple sclerosis, and lupus, where it has shown promising results in reducing disease severity and progression.
In neurodegenerative disorders, N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been studied for its potential neuroprotective effects. N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide has been shown to reduce the accumulation of toxic proteins in the brain, such as beta-amyloid and tau, which are implicated in Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-[(2,2-diphenylacetyl)amino]phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O3/c32-28(26-19-22-13-7-8-14-25(22)34-26)30-23-15-17-24(18-16-23)31-29(33)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-19,27H,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXHZUUKPUHOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)

![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4981911.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4981914.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)
![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981951.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)